molecular formula C17H22O3 B12582330 4-(Hydroxymethyl)-3,5,5-trimethylcyclohex-3-en-1-yl benzoate CAS No. 185391-07-5

4-(Hydroxymethyl)-3,5,5-trimethylcyclohex-3-en-1-yl benzoate

Cat. No.: B12582330
CAS No.: 185391-07-5
M. Wt: 274.35 g/mol
InChI Key: IMPBBKHCMNUYFR-UHFFFAOYSA-N
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Description

4-(Hydroxymethyl)-3,5,5-trimethylcyclohex-3-en-1-yl benzoate is an organic compound with a complex structure that combines a cyclohexene ring with a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hydroxymethyl)-3,5,5-trimethylcyclohex-3-en-1-yl benzoate typically involves the esterification of 4-(Hydroxymethyl)-3,5,5-trimethylcyclohex-3-en-1-ol with benzoic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(Hydroxymethyl)-3,5,5-trimethylcyclohex-3-en-1-yl benzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The benzoate ester can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: 4-(Carboxymethyl)-3,5,5-trimethylcyclohex-3-en-1-yl benzoate.

    Reduction: 4-(Hydroxymethyl)-3,5,5-trimethylcyclohex-3-en-1-yl benzyl alcohol.

    Substitution: this compound derivatives with various substituents.

Scientific Research Applications

4-(Hydroxymethyl)-3,5,5-trimethylcyclohex-3-en-1-yl benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Hydroxymethyl)-3,5,5-trimethylcyclohex-3-en-1-yl benzoate involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by binding to specific sites on these targets, leading to changes in their activity and function. The pathways involved in these interactions are currently under investigation, with a focus on understanding the molecular basis of its biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-(Hydroxymethyl)benzoate: A simpler ester with similar functional groups but lacking the cyclohexene ring.

    3,5,5-Trimethylcyclohex-3-en-1-yl acetate: An ester with a similar cyclohexene structure but different ester group.

    4-(Methoxymethyl)-3,5,5-trimethylcyclohex-3-en-1-yl benzoate: A derivative with a methoxy group instead of a hydroxymethyl group.

Uniqueness

4-(Hydroxymethyl)-3,5,5-trimethylcyclohex-3-en-1-yl benzoate is unique due to its combination of a cyclohexene ring with a benzoate ester, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications and research studies.

Properties

CAS No.

185391-07-5

Molecular Formula

C17H22O3

Molecular Weight

274.35 g/mol

IUPAC Name

[4-(hydroxymethyl)-3,5,5-trimethylcyclohex-3-en-1-yl] benzoate

InChI

InChI=1S/C17H22O3/c1-12-9-14(10-17(2,3)15(12)11-18)20-16(19)13-7-5-4-6-8-13/h4-8,14,18H,9-11H2,1-3H3

InChI Key

IMPBBKHCMNUYFR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(CC(C1)OC(=O)C2=CC=CC=C2)(C)C)CO

Origin of Product

United States

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